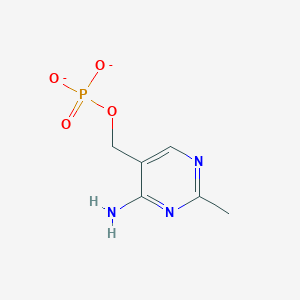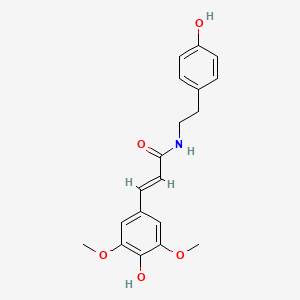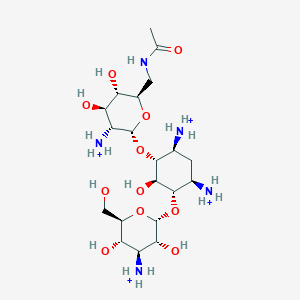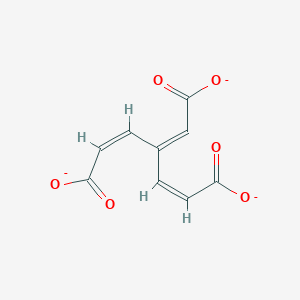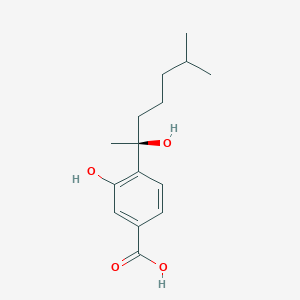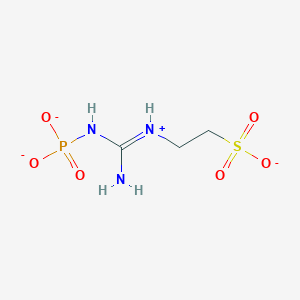
N-phosphonatotaurocyamine(2-)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-phosphonatotaurocyamine(2-) is dianion of N-phosphotaurocyamine arising from deprotonation of phosphoramidate and sulfonate OH groups and protonation of the guanidino group; major species at pH 7.3. It is a conjugate base of a N-phosphotaurocyamine.
Applications De Recherche Scientifique
Antitumor Activity
N-phosphonatotaurocyamine(2-) and related compounds have shown potential in cancer treatment. Nitrogen-containing bisphosphonates (N-BPs) have been found to exert anticancer activity. These compounds interact with various cell types, including macrophages, endothelial cells, and tumor cells, and stimulate the cytotoxicity of γδ T cells. This antitumor activity is an important area of ongoing preclinical research (Clézardin, 2011).
Inhibition of Mitochondrial Adenine Nucleotide Translocase
A new endogenous ATP analog (ApppI) formed as a result of the inhibition of the mevalonate pathway by N-BPs has been reported. This analog inhibits the mitochondrial adenine nucleotide translocase (ANT) and is responsible for apoptosis induced by nitrogen-containing bisphosphonates. This mechanism provides a new understanding of the action of N-BPs and their potential therapeutic applications (Mönkkönen et al., 2006).
Environmental Chemistry
Phosphonates, including N-phosphonatotaurocyamine(2-), have unique environmental interactions due to their strong interaction with surfaces. This leads to significant removal in technical and natural systems, affecting their environmental behavior. Understanding their environmental chemistry is crucial for assessing their impact and potential uses (Nowack, 2003).
Cardioprotective Agents
Certain phosphonate analogs have shown potential as cardioprotective agents. Their mechanism involves the activation of cardiac P2X receptor, which has been beneficial in heart failure models. This research suggests new therapeutic avenues for heart diseases using these compounds (Kumar et al., 2010).
Osteoblast Proliferation and Wound Healing
Low concentrations of amino-bisphosphonates, a related class of compounds, have been found to stimulate human keratinocyte proliferation and enhance in vitro wound healing. This suggests potential clinical applications beyond their traditional use in treating bone disorders (Renó et al., 2012).
Antiresorptive Agents in Metabolic Bone Diseases
Bisphosphonates are important antiresorptive agents used in the treatment of metabolic bone diseases, including osteoporosis and tumor-associated osteolysis. Their high affinity for calcium allows them to target bone mineral and inhibit osteoclast function, making them effective in treating these diseases (Rogers et al., 2000).
Antimicrobial Properties
Phosphonates, including N-phosphonatotaurocyamine(2-), have demonstrated novel antibacterial and anticancer activities. Their biochemical properties make them effective in inhibiting enzymes that metabolize phosphate and pyrophosphate substrates (Turhanen et al., 2021).
Propriétés
Nom du produit |
N-phosphonatotaurocyamine(2-) |
|---|---|
Formule moléculaire |
C3H8N3O6PS-2 |
Poids moléculaire |
245.15 g/mol |
Nom IUPAC |
2-[amino-(phosphonatoamino)methylidene]azaniumylethanesulfonate |
InChI |
InChI=1S/C3H10N3O6PS/c4-3(6-13(7,8)9)5-1-2-14(10,11)12/h1-2H2,(H,10,11,12)(H5,4,5,6,7,8,9)/p-2 |
Clé InChI |
JOYGYOHHMWVUFM-UHFFFAOYSA-L |
SMILES canonique |
C(CS(=O)(=O)[O-])[NH+]=C(N)NP(=O)([O-])[O-] |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



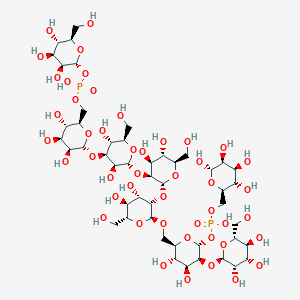
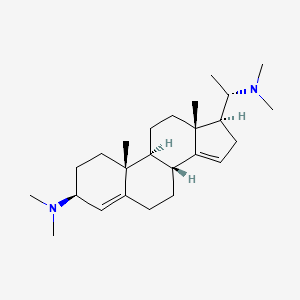
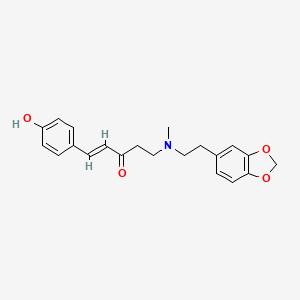
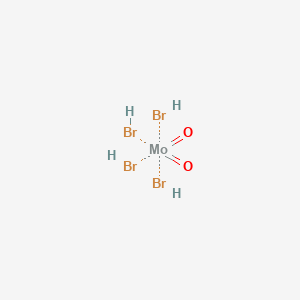
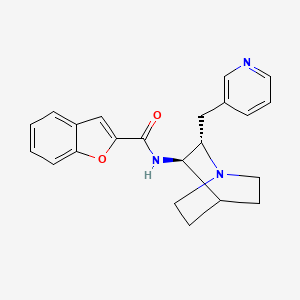
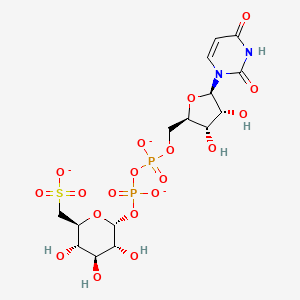
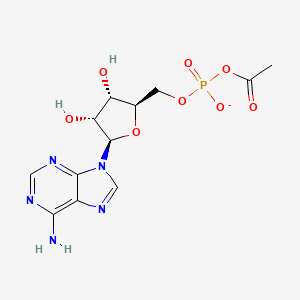
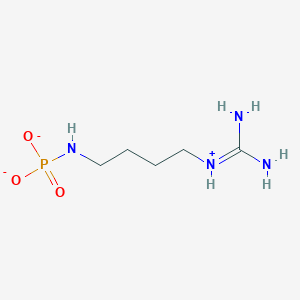
![N-[3-[(2,6-difluorophenyl)sulfonylamino]propyl]-2,3-dihydro-1,4-benzodioxin-6-sulfonamide](/img/structure/B1262867.png)
